N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
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Overview
Description
N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of action
Compounds containing the 1,3,4-thiadiazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of 5-propyl-1,3,4-thiadiazol-2-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S2/c1-3-5-13-19-20-14(24-13)16-11(22)8-23-12-7-6-9(17-18-12)15-10(21)4-2/h6-7H,3-5,8H2,1-2H3,(H,15,17,21)(H,16,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUJMYMVOBDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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